Guanosine-5'-Rp-Alpha-Thio-Triphosphate
Overview
Description
Guanosine-5’-Rp-Alpha-Thio-Triphosphate is a modified nucleotide analog that plays a significant role in biochemical research. It is a derivative of guanosine triphosphate (GTP) where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This modification makes it a valuable tool in studying various biochemical processes, particularly those involving G-proteins and signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-5’-Rp-Alpha-Thio-Triphosphate typically involves the phosphorylation of guanosine derivatives. One common method includes the use of thiophosphoryl chloride (PSCl3) to introduce the thio group into the triphosphate chain. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of Guanosine-5’-Rp-Alpha-Thio-Triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using high-performance liquid chromatography (HPLC) to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Guanosine-5’-Rp-Alpha-Thio-Triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the triphosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acids and Enzymes: Hydrolysis reactions often involve acids like hydrochloric acid or enzymes such as phosphatases.
Major Products
The major products formed from these reactions include guanosine monophosphate (GMP), guanosine diphosphate (GDP), and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Guanosine-5’-Rp-Alpha-Thio-Triphosphate is widely used in scientific research due to its ability to mimic natural nucleotides while providing resistance to enzymatic degradation. Some of its applications include:
Biochemistry: Used as a substrate in studies involving G-proteins and other nucleotide-binding proteins.
Molecular Biology: Employed in assays to investigate signal transduction pathways and protein interactions.
Medicine: Utilized in the development of therapeutic agents targeting G-protein-coupled receptors (GPCRs).
Industry: Applied in the production of diagnostic reagents and biochemical assays
Mechanism of Action
Guanosine-5’-Rp-Alpha-Thio-Triphosphate exerts its effects by binding to the guanine nucleotide-binding domain of proteins. The sulfur atom at the alpha position of the ribose sugar enhances its binding affinity compared to natural GTP. This binding activates G-proteins, which then modulate various intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine-5’-O-(γ-thio)triphosphate (GTPγS): Another thio-analog of GTP, commonly used in studies of G-protein activation.
Adenosine-5’-O-(γ-thio)triphosphate (ATPγS): A thio-analog of ATP, used in studies of ATP-binding proteins and enzymes.
Uniqueness
Guanosine-5’-Rp-Alpha-Thio-Triphosphate is unique due to its specific modification at the alpha position, which provides distinct biochemical properties. This modification allows it to act as a potent activator of G-proteins, making it particularly useful in studies of signal transduction and protein interactions .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,31?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWXBKVSXSSGS-AESZWTTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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